molecular formula C7H11BrO B2982832 rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 1864003-35-9

rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B2982832
CAS No.: 1864003-35-9
M. Wt: 191.068
InChI Key: UHZMGDQVYYPBQQ-LYFYHCNISA-N
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Description

rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is a bicyclic ether featuring a bromomethyl substituent at the 2-position of a norbornane-like framework. The 7-oxa bridge replaces one carbon atom with oxygen, imparting unique electronic and steric properties. Its stereochemistry includes three defined stereocenters (1R, 2r, 4S), and the "rac" designation indicates a racemic mixture of enantiomers.

Properties

IUPAC Name

(1R,2R,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZMGDQVYYPBQQ-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 7-oxabicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry: rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Bromomethyl vs. Carboxylic Acid
  • rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ():
    • Molecular Formula : C₇H₁₀O₃
    • Molecular Weight : 142.15 g/mol
    • Key Differences : The carboxylic acid substituent enhances polarity and acidity (predicted pKa ~4.34), making it suitable for salt formation or conjugation in drug design. In contrast, the bromomethyl group in the target compound offers reactivity for alkylation or cross-coupling reactions .
Bromomethyl vs. Amine
  • rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine (): Molecular Formula: C₇H₁₃NO Molecular Weight: 127.18 g/mol Key Differences: The primary amine group enables hydrogen bonding and participation in Schiff base formation, diverging from the bromine’s role in electrophilic reactions .
Bromomethyl vs. Ester/Acyl Groups
  • Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate ():
    • Molecular Formula : C₁₇H₂₄O₅
    • Molecular Weight : 308.37 g/mol
    • Key Differences : The ester groups increase hydrophobicity and stability under acidic conditions, whereas the bromomethyl group is more reactive toward nucleophiles .

Bridged Heteroatom Variations

7-Oxa vs. 7-Aza Analogs
  • (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (): Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol Key Differences: Replacement of oxygen with nitrogen introduces basicity (pKa ~8–10 for bicyclic amines), enabling protonation and interaction with biological targets like enzymes .
  • 7-Azabicyclo[2.2.1]heptane,2-bromo-,(1R,2S,4S)-rel ():

    • Molecular Formula : C₆H₉BrN
    • Molecular Weight : 175.05 g/mol
    • Key Differences : The nitrogen bridge enhances solubility in polar solvents, while the bromine retains electrophilic reactivity .

Stereochemical and Functional Complexity

  • (1R,2R,3S,4S,5S)-7-Oxabicyclo[2.2.1]heptane-2,3,5-tricarboxylic acid ():

    • Molecular Formula : C₉H₁₀O₇
    • Molecular Weight : 230.17 g/mol
    • Key Differences : Three carboxylic acid groups and five stereocenters create a highly polar and conformationally rigid structure, contrasting with the simpler substitution pattern of the target compound .
  • Agrochemical Derivative ():

    • Molecular Formula : C₁₇H₂₂BrFO₂
    • Molecular Weight : 377.26 g/mol
    • Key Differences : A complex substituent (2-bromo-6-fluorobenzyloxy) and isopropyl group enhance lipophilicity, tailoring the compound for pesticidal activity .

Biological Activity

The compound rac-(1R,2R,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is a bicyclic structure characterized by a bromomethyl group and an oxabicyclo framework. Its molecular formula is C7H11BrO, and it has garnered attention due to its potential biological activities and applications in synthetic organic chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Chemical Name : this compound
  • CAS Number : 1864003-35-9
  • Molecular Weight : 191.07 g/mol
  • Molecular Structure :
    • The compound features a bicyclic structure with a bromomethyl substituent, which is critical for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The bromomethyl group can act as a leaving group in nucleophilic substitution reactions. This property allows the compound to interact with biological nucleophiles such as amino acids and nucleotides, potentially leading to modifications in biomolecules.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form alcohols or carboxylic acids, which may have distinct biological properties compared to the parent compound .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures have shown antimicrobial properties against certain bacterial strains.
  • Potential as a Hatching Agent : The compound's structural analogs have been investigated for their role as hatching agents in agricultural applications, specifically targeting nematodes that affect crops .
  • Neuroactive Properties : Some studies indicate that bicyclic compounds can modulate neurotransmitter systems, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies highlight the potential applications and biological effects of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Hatching AgentInvestigated as a natural hatching agent for potato cyst nematodes; showed promising results in laboratory settings.
Nucleophilic ReactivityDemonstrated potential for nucleophilic substitution reactions with biological molecules; implications for drug design.
Antimicrobial EffectsRelated compounds exhibited antimicrobial properties; further research needed to confirm effects on specific bacterial strains.

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